2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a unique combination of functional groups, including an isoxazole ring, a methoxyphenyl group, and a pyrrolidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from a hydroxylamine derivative and an oxidizing agent.
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Attachment of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated isoxazole intermediate in the presence of a palladium catalyst.
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Formation of the Pyrrolidinyl Ethanone Moiety: : The final step involves the reaction of the isoxazole intermediate with a pyrrolidine derivative under basic conditions to form the ethanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: 2-(5-(3-Hydroxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone
Reduction: 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanol
Substitution: 2-(5-(3-Methoxyphenyl)-4-chloroisoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone
Scientific Research Applications
Chemistry
In chemistry, 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of isoxazole-containing molecules with biological targets. It may also serve as a lead compound in the development of new drugs.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the isoxazole ring.
Mechanism of Action
The mechanism of action of 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the methoxyphenyl group can enhance lipophilicity and membrane permeability. The pyrrolidinyl ethanone moiety may interact with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Phenylisoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the methoxy group, which may reduce its biological activity.
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone: The methoxy group is in a different position, potentially altering its reactivity and interaction with biological targets.
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(morpholin-4-yl)ethanone: Contains a morpholine ring instead of a pyrrolidine ring, which may affect its pharmacokinetic properties.
Uniqueness
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is unique due to the specific positioning of the methoxy group on the phenyl ring and the presence of the pyrrolidinyl ethanone moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-6-4-5-12(9-14)15-10-13(17-21-15)11-16(19)18-7-2-3-8-18/h4-6,9-10H,2-3,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLONUMBZUMVKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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